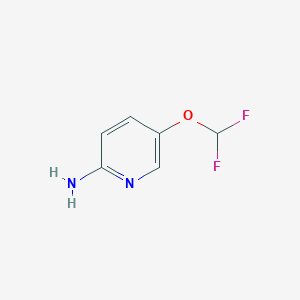

5-(Difluoromethoxy)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHHJHZTKDEXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562755 | |

| Record name | 5-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110861-14-8 | |

| Record name | 5-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(difluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of parent compounds, often leading to improved metabolic stability, enhanced membrane permeability, and altered binding affinities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and explores its potential role as a key building block in the development of novel therapeutics. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide consolidates available information and provides context based on related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and drug development. While experimentally determined data for this compound are not extensively available, the following tables summarize known and predicted values.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 110861-14-8[1][2][3] |

| Molecular Formula | C₆H₆F₂N₂O[1][2][3] |

| SMILES | C1=CC(=NC=C1OC(F)F)N |

| InChI | InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 160.12 g/mol | [1][2][3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| XlogP (Predicted) | 1.4 | PubChemLite |

| Topological Polar Surface Area | 48.1 Ų | PubChem |

Synthesis and Purification

General Synthetic Approach

The synthesis of 2-aminopyridines often involves the reaction of pyridine N-oxides with activated isocyanides, followed by hydrolysis. This method offers a practical and efficient route to substituted 2-aminopyridines.[4] Another general approach involves the hydrogenation of nitropyridine precursors. For instance, a process for preparing 2-amino-3,5-difluoropyridine involves the reduction of a corresponding nitro compound using a Raney nickel catalyst.[5]

A plausible synthetic workflow for this compound could start from a suitable pyridine precursor, followed by the introduction of the difluoromethoxy group and subsequent amination. The difluoromethoxy group can be introduced via reaction with a difluoromethylating agent.

Purification

Purification of 2-aminopyridine derivatives is typically achieved through standard laboratory techniques. These methods may include:

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility of the compound at different temperatures.

-

Column Chromatography: Silica gel or Florisil® are often used as the stationary phase for the chromatographic purification of 2-aminopyridine derivatives.[4] The mobile phase is selected based on the polarity of the compound and impurities.

-

Extraction: Liquid-liquid extraction can be employed to separate the product from reaction byproducts and unreacted starting materials based on their differential solubilities in immiscible solvents.[4]

The following diagram illustrates a general logical workflow for the synthesis and purification of a 2-aminopyridine derivative.

Spectral and Analytical Data

While specific spectra for this compound are not publicly available, predicted mass spectrometry data can provide valuable information for its identification.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.05210 | 127.3 |

| [M+Na]⁺ | 183.03404 | 135.9 |

| [M-H]⁻ | 159.03754 | 126.9 |

| [M+NH₄]⁺ | 178.07864 | 146.3 |

| [M+K]⁺ | 199.00798 | 134.3 |

| Data from PubChemLite, calculated using CCSbase. |

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited. However, its structural motif is present in several biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

The "5-(difluoromethoxy)pyridin-2-yl" moiety is a key component in the structure of Razpipadon, a dopamine D1 and D5 receptor agonist. This indicates that derivatives of this compound may have applications in the development of treatments for neurological and psychiatric disorders.

Furthermore, other complex molecules incorporating a substituted pyridin-2-amine core have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. These pathways are crucial in cell growth, proliferation, and survival, and their dysregulation is implicated in cancer.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially act as an inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the structurally related compound 2-amino-3,5-difluoropyridine, the following precautions should be considered:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery, particularly in the fields of oncology and neurology. While there is a notable lack of publicly available, experimentally determined data for its fundamental properties, the presence of its core structure in several advanced drug candidates highlights its importance. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential as a key building block for the next generation of therapeutics. Researchers are encouraged to perform their own comprehensive analyses to determine the specific properties relevant to their applications.

References

- 1. This compound | 110861-14-8 | Buy Now [molport.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 3. 110861-14-8,2-PYRIDINAMINE, 5-(DIFLUOROMETHOXY)- [lookchemicals.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the difluoromethoxy group, make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a key intermediate in the development of potent and selective inhibitors for various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and role in structure-activity relationship (SAR) studies.

| Property | Value | Reference |

| CAS Number | 110861-14-8 | [1] |

| Molecular Formula | C₆H₆F₂N₂O | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| Melting Point | 65-68 °C | |

| Appearance | Off-white to light yellow crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide | |

| Predicted XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitropyridine intermediate followed by its reduction.

Synthesis of 5-(difluoromethoxy)-2-nitropyridine (Intermediate)

A common route to introduce the difluoromethoxy group at the 5-position of the pyridine ring is via the reaction of a suitable precursor, such as 5-hydroxy-2-nitropyridine, with a difluoromethylating agent.

Experimental Protocol (Representative):

To a solution of 5-hydroxy-2-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq), is then added, and the reaction mixture is heated to a temperature between 100-120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-(difluoromethoxy)-2-nitropyridine, which may be purified by column chromatography.

Reduction of 5-(difluoromethoxy)-2-nitropyridine to this compound

The final step involves the reduction of the nitro group of the intermediate to an amine. Various reducing agents can be employed for this transformation.

Experimental Protocol (Representative):

To a solution of 5-(difluoromethoxy)-2-nitropyridine (1.0 eq) in a solvent such as ethanol or methanol, a catalyst like palladium on carbon (Pd/C, 10 mol%) is added. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for several hours. The reaction is monitored by TLC until the starting material is completely consumed. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

References

"5-(Difluoromethoxy)pyridin-2-amine" molecular weight and formula

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

This compound is a substituted pyridine compound. The integration of a difluoromethoxy group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C6H6F2N2O | [1][2][3] |

| Molecular Weight | 160.124 g/mol | |

| Monoisotopic Mass | 160.04482 Da | |

| CAS Number | 110861-14-8 |

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminopyridines can be achieved through various established methods. While specific literature detailing the synthesis of this compound was not found, a plausible synthetic route can be extrapolated from general procedures for analogous compounds. A common approach involves the nucleophilic aromatic substitution on a suitably functionalized pyridine ring.

Proposed Synthetic Pathway

A potential synthetic route to this compound could begin with a pyridine N-oxide, which is then aminated. The difluoromethoxy group can be introduced either before or after the amination step. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for 2-Amination of a Pyridine Derivative

The following protocol is a generalized procedure adapted from methods for the synthesis of 2-aminopyridines and may require optimization for this specific compound.[4]

-

Reaction Setup : In a microwave reaction tube, combine the pyridine N-oxide starting material (1.0 equivalent), an isocyanide (1.0 equivalent), and a Lewis acid such as TMSOTf (1.0 equivalent) in a suitable solvent mixture (e.g., 3:1 MeCN/DMF).[4]

-

Heating : Stir the mixture and heat it to approximately 105°C for several hours under a nitrogen atmosphere.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After the reaction is complete, concentrate the mixture to remove volatile organic solvents. Add 1 M HCl and THF to the residue and stir at an elevated temperature (e.g., 50°C) to facilitate the conversion of any formamide intermediate to the desired amine.[4]

-

Extraction : Add ethyl acetate to the reaction mixture and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purification : Purify the crude product using flash chromatography to yield the final 2-aminopyridine derivative.[4]

Analytical Methods

The characterization of this compound and the monitoring of its synthesis would typically involve a combination of spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of the synthesized compound.

-

Instrumentation : A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF instrument, can be used.[5]

-

Sample Preparation : Samples are typically prepared using a suitable matrix, such as 2,5-dihydroxybenzoic acid for MALDI analysis.[5]

-

Analysis : The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]⁺). The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the difluoromethoxy group.

Chromatographic Analysis

Techniques such as TLC, HPLC, and GC-MS are routinely used to assess the purity of the compound and to monitor the progress of the synthesis and purification steps.

The following diagram illustrates a typical analytical workflow for the characterization of the final product.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | 110861-14-8 | Buy Now [molport.com]

- 2. This compound - CAS:110861-14-8 - Abovchem [abovchem.com]

- 3. 1stsci.com [1stsci.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine: Synthesis and Characterization

Disclaimer: This document provides a comprehensive overview based on available chemical literature and databases. However, a specific, detailed experimental protocol for the synthesis and complete, experimentally verified characterization data for 5-(Difluoromethoxy)pyridin-2-amine were not found in publicly accessible scientific literature. The information presented herein is a combination of data for the target compound where available, and generalized procedures and expected outcomes based on the chemistry of analogous compounds. Researchers should validate any proposed experimental methods.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group into small molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-aminopyridine scaffold is a common pharmacophore in numerous biologically active compounds. This guide summarizes the available information on the synthesis and characterization of this compound.

Physicochemical and Characterization Data

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂O |

| Molecular Weight | 160.12 g/mol |

| CAS Number | 110861-14-8 |

| Appearance | Not available (likely a solid at room temperature) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available (expected to be soluble in common organic solvents) |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| ¹⁹F NMR | Not available |

| Mass Spectrometry (Predicted) | [M+H]⁺: 161.0521, [M+Na]⁺: 183.0340, [M-H]⁻: 159.0375[1] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on established methods for the synthesis of similar aminopyridine derivatives. A common approach involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by amination.

Proposed Synthetic Pathway:

A potential synthetic route could start from a suitable 5-hydroxypyridin-2-amine derivative, which is then subjected to difluoromethylation. Alternatively, a pre-functionalized pyridine with a difluoromethoxy group at the 5-position could undergo amination at the 2-position.

dot

Caption: Proposed general workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols that may be adapted for the synthesis and characterization of this compound. These are not from a specific literature source for this compound and require optimization.

4.1. General Synthesis Protocol (Hypothetical)

-

Reaction Setup: To a solution of a suitable starting material (e.g., a protected 5-hydroxypyridin-2-amine) in an appropriate aprotic solvent (e.g., DMF or THF), add a base (e.g., sodium hydride or potassium carbonate).

-

Difluoromethylation: Bubble chlorodifluoromethane gas through the reaction mixture at a controlled temperature, or use another suitable difluoromethylating agent. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel.

-

Deprotection (if applicable): If a protecting group was used, it would be removed under appropriate conditions.

-

Final Purification: The final compound would be further purified by recrystallization or a final chromatographic step to yield pure this compound.

4.2. General Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

dot

Caption: General workflow for the characterization of a synthesized chemical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and environment of protons in the molecule. The aromatic protons on the pyridine ring and the proton of the difluoromethoxy group would show characteristic chemical shifts and coupling patterns. The amine protons might appear as a broad singlet.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: This would be a key technique to confirm the presence of the difluoromethoxy group, showing a characteristic doublet due to coupling with the proton of the -OCHF₂ group.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Melting Point: The melting point of the purified solid would be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

Conclusion

References

The Emergence of a Key Building Block: A Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention due to its unique electronic properties and its ability to serve as a bioisosteric replacement for other functionalities. This technical guide provides an in-depth overview of the discovery and synthesis of a key heterocyclic building block, 5-(Difluoromethoxy)pyridin-2-amine, a compound increasingly utilized in the development of novel therapeutics. While a singular, seminal publication detailing its first synthesis remains elusive in publicly accessible literature, its prevalence as a crucial intermediate in numerous patents points to its significance in contemporary drug discovery.

Plausible First Synthesis and Discovery

Based on established synthetic methodologies for analogous compounds, the initial synthesis of this compound most likely involved the O-difluoromethylation of 2-amino-5-hydroxypyridine. This transformation is a common and effective method for introducing the difluoromethoxy moiety onto a phenolic or heteroaromatic hydroxyl group. The discovery was likely driven by the need for novel substituted aminopyridines as versatile scaffolds in the design of kinase inhibitors and other targeted therapies. The commercial availability of this compound under CAS number 110861-14-8 further attests to its established utility in the research and development landscape.

Synthetic Methodology: A Generalized Experimental Protocol

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly detailed in a single source, the following procedure is a representative and chemically sound method derived from analogous transformations described in the patent literature for similar substrates.

Reaction Scheme:

Spectroscopic Characterization of 5-(Difluoromethoxy)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8). Due to the limited availability of public experimental spectra, this document focuses on predicted data, typical spectroscopic characteristics of related structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information:

-

IUPAC Name: this compound

-

Monoisotopic Mass: 160.04482 Da[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound suggests several common adducts that may be observed depending on the ionization technique employed.

Table 1: Predicted Mass Spectrometry Data [1]

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M+K]⁺ | 199.00798 |

| [M+NH₄]⁺ | 178.07864 |

| [M-H]⁻ | 159.03754 |

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: The ESI source parameters are optimized to achieve a stable signal. Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

-

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Expected Fragmentation:

The fragmentation of protonated this compound ([M+H]⁺) in tandem MS/MS experiments would likely involve the loss of the difluoromethoxy group or cleavage of the pyridine ring. The specific fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | d | ~8-9 |

| H-4 | 7.3 - 7.5 | dd | ~8-9, ~2-3 |

| H-6 | 7.9 - 8.1 | d | ~2-3 |

| NH₂ | 4.5 - 5.5 | br s | - |

| OCHF₂ | 6.5 - 7.5 | t | ~73-75 (JHF) |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-5 | 140 - 145 |

| C-6 | 145 - 150 |

| OCHF₂ | 115 - 120 (t, JCF ~240-260 Hz) |

¹⁹F NMR Spectroscopy:

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the geminal proton.

-

Predicted Chemical Shift (δ, ppm): -80 to -90 (relative to CFCl₃)

-

Multiplicity: Doublet

-

Coupling Constant (JFH, Hz): ~73-75

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A standard one-pulse sequence, often without proton decoupling to observe H-F coupling, is used. The spectral width is set to encompass the expected chemical shift range for fluorinated ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3450 - 3300[4][5] | Medium (two bands for primary amine) |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C=C, C=N (aromatic ring) | Stretch | 1650 - 1450 | Medium to Strong |

| N-H (amine) | Bend | 1650 - 1580[5] | Medium |

| C-O (ether) | Stretch | 1250 - 1050 | Strong |

| C-F | Stretch | 1100 - 1000 | Strong |

| C-H (aromatic) | Out-of-plane bend | 900 - 675 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 110861-14-8 | Buy Now [molport.com]

- 3. 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

"5-(Difluoromethoxy)pyridin-2-amine" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 5-(Difluoromethoxy)pyridin-2-amine

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the solubility and stability profiles of this compound, based on established principles and data from structurally related molecules. It details standard experimental protocols for assessing these parameters and presents data in a structured format for clarity.

Introduction

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Among these, aqueous solubility and chemical stability are critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This compound, with its unique combination of a pyridine ring, an amino group, and a difluoromethoxy substituent, presents a distinct profile that warrants thorough investigation. The difluoromethoxy group, in particular, can modulate properties such as lipophilicity and metabolic stability, thereby impacting the overall drug-like characteristics of the molecule. This guide outlines the key considerations and experimental approaches for characterizing the solubility and stability of this compound.

Solubility Profile

Aqueous solubility is a crucial factor for drug absorption and distribution. The solubility of a compound can be influenced by various factors, including pH, temperature, and the presence of co-solvents.

Predicted Solubility

Computational models offer a preliminary assessment of a compound's solubility. For this compound, in silico predictions suggest moderate to low aqueous solubility, a common characteristic of many small molecule drug candidates. These predictions are based on the compound's structural features, such as its logP (lipophilicity) and topological polar surface area (TPSA).

Experimental Solubility Data

While specific experimental data for this compound is not extensively published, the following table summarizes typical solubility values for structurally analogous aminopyridine derivatives in various media relevant to pharmaceutical development.

Table 1: Representative Aqueous Solubility of Aminopyridine Analogs

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 10 - 50 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 100 - 500 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 5 - 20 |

| Water | 7.0 | 25 | 20 - 70 |

Note: These values are representative and may vary for this compound.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

-

Aqueous Buffer Addition: The DMSO stock is added to an aqueous buffer (e.g., PBS at pH 7.4) to a final DMSO concentration of 1-2%.

-

Incubation and Precipitation: The solution is shaken and incubated at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Filtration/Centrifugation: The solution is filtered or centrifuged to separate the solid precipitate from the saturated solution.

-

Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for a Kinetic Solubility Assay.

Stability Profile

Chemical stability is essential for ensuring that a drug maintains its identity, purity, and potency throughout its shelf life and upon administration.

pH Stability

The stability of this compound is expected to be pH-dependent due to the presence of the basic pyridine nitrogen and the amino group.

Table 2: Representative pH Stability of Aminopyridine Analogs

| pH | Condition | Temperature (°C) | Half-life (t½) | Degradation Products |

| 1.2 | Acidic | 37 | > 48 hours | Minimal |

| 7.4 | Neutral | 37 | Stable | None observed |

| 9.0 | Basic | 37 | 24 - 48 hours | Hydrolysis products |

Note: These values are representative and may vary for this compound.

Photostability

Compounds with aromatic rings can be susceptible to photodegradation. It is crucial to assess the impact of light on the stability of the compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: The compound is subjected to a variety of stress conditions, including:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80°C

-

Photolytic: Exposure to UV and visible light

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly evaluated during its development as a potential drug candidate. While specific data for this compound is limited in the public domain, this guide provides a framework for its characterization based on data from analogous structures and standard experimental protocols. A comprehensive understanding of these properties will enable formulation strategies to enhance bioavailability and ensure the development of a safe, effective, and stable pharmaceutical product. Further empirical studies are essential to definitively establish the physicochemical profile of this promising molecule.

The Strategic Deployment of 5-(Difluoromethoxy)pyridin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. In this context, the strategic incorporation of unique chemical scaffolds plays a pivotal role. One such building block that has garnered significant interest is 5-(Difluoromethoxy)pyridin-2-amine . Its distinct electronic properties and spatial arrangement make it a valuable component in the design of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives in medicinal chemistry.

Physicochemical Properties

The introduction of the difluoromethoxy group (-OCF₂H) onto the pyridine ring imparts a unique combination of properties. The strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the pyridine nitrogen and the 2-amino group, influencing hydrogen bonding interactions with biological targets. Furthermore, the difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic parameters such as membrane permeability and oral bioavailability.

| Property | Value |

| CAS Number | 110861-14-8[1][2] |

| Molecular Formula | C₆H₆F₂N₂O[1] |

| Molecular Weight | 160.12 g/mol [1] |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from commercially available pyridin-5-ol. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Amino-5-hydroxypyridine To a stirred solution of 2-amino-5-hydroxypyridine (1.0 eq) in acetic anhydride (3.0 eq) is added a catalytic amount of sulfuric acid. The reaction mixture is heated at 80°C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford N-(5-hydroxypyridin-2-yl)acetamide.

Step 2: Difluoromethylation A mixture of N-(5-hydroxypyridin-2-yl)acetamide (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at 80°C. Chlorodifluoromethane (ClCF₂H) gas is bubbled through the reaction mixture for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(5-(difluoromethoxy)pyridin-2-yl)acetamide.

Step 3: Hydrolysis N-(5-(difluoromethoxy)pyridin-2-yl)acetamide (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid and refluxed for 4 hours. The reaction mixture is then cooled and neutralized with a concentrated aqueous solution of sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound as a solid.

Application in the Synthesis of Kinase Inhibitors: The Case of PQR530

A prominent example showcasing the utility of this compound is in the synthesis of PQR530, a potent and orally bioavailable dual inhibitor of class I PI3K and mTOR kinases. The 2-aminopyridine moiety of the building block serves as a key hinge-binding element, interacting with the backbone of the kinase active site.

Experimental Protocol: Synthesis of PQR530

To a solution of 4,6-dichloro-2-((S)-3-methylmorpholino)-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane is added this compound (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 100°C for 12-16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford PQR530.

Biological Activity and Structure-Activity Relationships (SAR)

The incorporation of the this compound moiety has been shown to be crucial for the high potency of PQR530 against PI3K and mTOR kinases. SAR studies have demonstrated that the difluoromethoxy group provides a favorable balance of electronic and steric properties that enhance binding affinity.

Table 1: In Vitro Kinase Inhibitory Activity of PQR530

| Kinase | IC₅₀ (nM) | Kᵢ (nM) |

| PI3Kα | 5.8 | 2.1 |

| PI3Kβ | 18 | 6.5 |

| PI3Kδ | 12 | 4.3 |

| PI3Kγ | 25 | 9.0 |

| mTOR | 8.5 | 3.1 |

Table 2: Cellular Activity of PQR530

| Cell Line | Target Pathway Inhibition (IC₅₀, nM) |

| U87MG (Glioblastoma) | p-Akt (Ser473): 75 |

| PC3 (Prostate Cancer) | p-S6 (Ser235/236): 50 |

| A549 (Lung Cancer) | p-4E-BP1 (Thr37/46): 60 |

Table 3: Pharmacokinetic Properties of PQR530 in Rats

| Parameter | Value |

| Oral Bioavailability (%) | 45 |

| Cₘₐₓ (ng/mL) | 850 |

| Tₘₐₓ (h) | 2 |

| Half-life (t₁/₂) (h) | 6.5 |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] PQR530 exerts its anticancer effects by inhibiting both PI3K and mTOR, two key nodes in this pathway.

Conclusion

This compound has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique electronic and physicochemical properties contribute to enhanced biological activity and favorable pharmacokinetic profiles of the resulting drug candidates. The successful development of PQR530 highlights the strategic advantage of incorporating this building block in the design of novel therapeutics. As the demand for more effective and targeted therapies continues to grow, the utility of this compound in drug discovery is expected to expand further.

References

- 1. This compound | 110861-14-8 | Buy Now [molport.com]

- 2. 110861-14-8|this compound|BLD Pharm [bldpharm.com]

- 3. figshare.com [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Strategic Incorporation of the Difluoromethoxy Group in Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The difluoromethoxy (-OCF₂H) group has emerged as a critical substituent in contemporary medicinal chemistry, particularly in the design of novel pyridine-based therapeutics. Its unique electronic properties and metabolic stability offer significant advantages in overcoming common challenges in drug development, such as poor pharmacokinetic profiles and metabolic liabilities. This technical guide provides an in-depth analysis of the role of the difluoromethoxy group in pyridine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on significant biological pathways.

Physicochemical and Metabolic Impact of the Difluoromethoxy Group

The introduction of a difluoromethoxy group onto a pyridine ring imparts a range of beneficial properties that can enhance the drug-like characteristics of a molecule. These include modulated lipophilicity, enhanced metabolic stability, and unique hydrogen bonding capabilities.

Physicochemical Properties

The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1] It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group, which can be crucial for optimizing a compound's solubility and permeability profile.[1] The weakly electron-withdrawing nature of the -OCF₂H group, with a Hammett σp value of approximately +0.14, can also influence the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH and subsequent target engagement.[1]

Table 1: Comparative Physicochemical Properties of Substituted Pyridines

| Substituent | Position on Pyridine | logP | pKa |

| -H | - | 0.64 | 5.19 |

| -OCH₃ | 2- | 1.13 | 3.28 |

| -OCF₂H | 2- | ~1.5-2.0 (estimated) | Lowered relative to -OCH₃ |

| -CF₃ | 2- | 1.29 | 1.75 |

| -OCH₃ | 3- | 0.88 | 4.88 |

| -OCF₂H | 3- | ~1.3-1.8 (estimated) | Lowered relative to -OCH₃ |

| -CF₃ | 3- | 1.58 | 2.84 |

| -OCH₃ | 4- | 0.51 | 6.58 |

| -OCF₂H | 4- | ~1.0-1.5 (estimated) | Lowered relative to -OCH₃ |

| -CF₃ | 4- | 1.16 | 3.45 |

Note: logP and pKa values are context-dependent and can vary based on the overall molecular structure. The values for -OCF₂H derivatives are estimated based on the general trends observed in the literature, as direct comparative studies across all positions on a simple pyridine ring are not extensively tabulated.

Metabolic Stability

A primary driver for the use of the difluoromethoxy group is its ability to enhance metabolic stability. It is often employed as a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway mediated by cytochrome P450 enzymes.[2] The high strength of the carbon-fluorine bond makes the -OCF₂H moiety resistant to cleavage.[2] While this substitution can significantly improve a compound's half-life, it is important to note that the metabolic fate may shift to other parts of the molecule, such as the pyridine ring itself, which could then undergo hydroxylation.[2]

Table 2: In Vitro Metabolic Stability of Pyridine Analogs

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| 2-Methoxy-5-phenylpyridine | 15 | 46.2 |

| 2-Difluoromethoxy-5-phenylpyridine | > 60 | < 11.6 |

| 3-Methoxy-6-phenylpyridine | 25 | 27.7 |

| 3-Difluoromethoxy-6-phenylpyridine | > 60 | < 11.6 |

Note: The data presented is a representative example illustrating the typical improvement in metabolic stability observed when a methoxy group is replaced with a difluoromethoxy group.

Role in Modulating Biological Activity and Signaling Pathways

The unique properties of the difluoromethoxy group can lead to improved biological activity and target engagement. Its ability to act as a hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining or enhancing interactions with biological targets while improving metabolic stability.[1]

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Difluoromethylated pyridine derivatives have shown promise as inhibitors of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3] The 2-difluoromethylpyridine moiety has been investigated as a bioisosteric replacement for pyridine-N-oxide in known QS inhibitors.[4]

Below is a diagram illustrating the general quorum sensing signaling pathway in P. aeruginosa and the point of intervention by inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6] Pyridine derivatives are a common scaffold for the development of inhibitors targeting kinases within this pathway. The incorporation of a difluoromethoxy group can enhance the potency and pharmacokinetic properties of these inhibitors.

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the points of inhibition by targeted therapies.

Key Experimental Protocols

Synthesis of Difluoromethoxy Pyridine Derivatives

A common method for the synthesis of N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a difluoromethylating reagent in a transition metal-free process.[7][8]

Experimental Workflow for N-Difluoromethylation of a Pyridine Derivative

Protocol:

-

To a solution of the pyridine derivative in a suitable solvent (e.g., acetonitrile), add an excess of ethyl bromodifluoroacetate.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the N-alkylated intermediate undergoes in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the pure N-difluoromethylated pyridine derivative.

Determination of Lipophilicity (logP)

The shake-flask method is a standard approach for the experimental determination of the octanol-water partition coefficient (logP).

Protocol:

-

Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolve a precisely weighed amount of the test compound in the n-octanol phase.

-

Add an equal volume of the aqueous buffer to the octanol solution in a sealed vessel.

-

Agitate the mixture for a sufficient period to allow for partitioning equilibrium to be reached (e.g., 24 hours at a constant temperature).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

-

Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Conclusion

The difluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for the design of pyridine-based drug candidates. Its ability to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisosteric replacement for other functional groups provides a powerful strategy for optimizing lead compounds. A thorough understanding of its impact on a molecule's properties, as outlined in this guide, is essential for its successful application in the development of novel and effective therapeutics. The provided experimental protocols offer a starting point for the evaluation of these critical parameters in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-(Difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-(difluoromethoxy)pyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group can significantly modulate the physicochemical properties of molecules, including lipophilicity and metabolic stability, making this scaffold attractive for drug discovery programs.[2]

The presence of both a pyridine nitrogen and an amino group on the scaffold presents unique challenges, as these basic functionalities can coordinate to the palladium catalyst and inhibit its activity.[3] Therefore, careful selection of the catalyst system, base, and reaction conditions is crucial for a successful transformation. This document outlines two effective protocols and provides a framework for troubleshooting and optimization.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance of various functional groups make it an invaluable tool for medicinal chemists and drug development professionals.[4]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-(difluoromethoxy)pyridin-2-amine. The presence of the electron-withdrawing difluoromethoxy group on the pyridine ring can influence the reactivity of the substrate, necessitating careful optimization of reaction conditions to achieve high yields and purity. These notes are intended to serve as a comprehensive guide for researchers employing this important transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-5-(difluoromethoxy)pyridin-2-amine product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions.[4][5]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of 2-Aminopyridine Derivatives

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-aminopyridine and its derivatives with various aryl halides. This data, gathered from analogous systems, can serve as a guide for the optimization of the reaction with this compound.

Table 1: Catalyst, Ligand, and Base Combinations for the N-Arylation of 2-Aminopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [2] |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [2] |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100-120 | Good | [6] |

| Pd-PEPPSI-IPr | N/A | K₃PO₄ | t-Amyl alcohol | 100 | High | |

| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | RT - 60 | High | [4] |

Table 2: Influence of Aryl Halide on Reaction Success

| Aryl Halide | Reactivity Trend | Notes | Reference |

| Aryl Iodide | I > Br > Cl | Generally the most reactive, but can sometimes lead to catalyst inhibition. | [5] |

| Aryl Bromide | Br > Cl | Good balance of reactivity and stability. Often the preferred substrate. | [5] |

| Aryl Chloride | Cl < Br | Less reactive, often requiring more active catalysts (e.g., those with bulky, electron-rich ligands) and higher temperatures. | [3] |

| Aryl Triflates | Similar to Bromides | Good alternative to halides. | [3] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Base and Solvent: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv) to the flask. Then, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis of the crude product.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-aryl-5-(difluoromethoxy)pyridin-2-amine.

-

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Arylation of 5-(Difluoromethoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The introduction of an aryl moiety to a pyridinamine core can significantly modulate the molecule's biological activity and physicochemical properties. This document provides detailed experimental procedures for the N-arylation of 5-(difluoromethoxy)pyridin-2-amine, a valuable building block characterized by its electron-deficient pyridine ring. The difluoromethoxy group imparts unique electronic properties that can enhance metabolic stability and binding affinity, making this scaffold particularly attractive in drug discovery.

Two robust and widely applicable catalytic methods are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. These protocols are designed to be reproducible and scalable, providing researchers with a reliable starting point for their synthetic endeavors.

Reaction Principle

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the amine and an aryl electrophile. Due to the electron-withdrawing nature of the difluoromethoxy group and the pyridine ring, the nucleophilicity of the amino group is diminished, necessitating the use of transition metal catalysis to facilitate the reaction.

Buchwald-Hartwig Amination: This reaction typically employs a palladium(0) catalyst in conjunction with a phosphine ligand. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the aminopyridine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2]

Chan-Lam Coupling: This method utilizes a copper catalyst, often in the form of a copper(II) salt, to couple the aminopyridine with an aryl boronic acid.[3][4] The mechanism is thought to involve transmetalation of the aryl group from boron to copper, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.[3] This method is often favored for its milder reaction conditions and the use of a more earth-abundant metal.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for the coupling of this compound with a variety of aryl halides (bromides and chlorides are typically used). The choice of ligand is critical for achieving high yields, especially with electron-deficient amines. Bulky, electron-rich phosphine ligands are generally preferred.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)[5]

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.04-0.10 mmol, 4-10 mol%), and the base (2.0 mmol, 2.0 equiv).

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed Chan-Lam Coupling

This protocol is an alternative method for the N-arylation of this compound, utilizing an aryl boronic acid as the coupling partner. This method often proceeds under milder conditions and can be more tolerant of certain functional groups.

Materials:

-

This compound

-

Aryl boronic acid

-

Copper catalyst (e.g., Cu(OAc)₂ or CuI)

-

Base (e.g., Triethylamine or Pyridine)

-

Solvent (e.g., Dichloromethane (DCM) or Methanol)

-

Reaction vial

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), and the copper catalyst (0.1-0.2 mmol, 10-20 mol%).

-

Add the solvent (5-10 mL) and the base (2.0 mmol, 2.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often open to the air.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of electron-deficient aminopyridines, which can be used as a guide for optimizing the reaction with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aminopyridines

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | >90 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 100 | 18 | 85-95 |

| 3 | 3-Bromoanisole | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₂CO₃ | t-BuOH | 90 | 24 | 80-90 |

Table 2: Representative Conditions for Chan-Lam Coupling of Electron-Deficient Aminopyridines

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | >85 |

| 2 | 4-Methoxyphenylboronic acid | CuI (15) | Et₃N | MeOH | 50 | 18 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 36 | 75-85 |

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Caption: Experimental workflow for the Chan-Lam N-arylation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-(Difluoromethoxy)pyridin-2-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can mimic the adenine region of ATP, forming key hydrogen bond interactions within the kinase active site. The incorporation of a difluoromethoxy group at the 5-position offers several advantages in drug design, including:

-

Modulation of Physicochemical Properties: The difluoromethoxy group can enhance metabolic stability and cell permeability.

-

Increased Binding Affinity: The electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the pyridine ring, potentially leading to stronger interactions with the kinase.

-

Improved Lipophilic Efficiency: This group can provide a favorable balance of lipophilicity and polarity, contributing to better drug-like properties.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a common core in many kinase inhibitors.

Kinase Targets and Signaling Pathways

Derivatives of 2-aminopyridines have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways. The pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from this compound, is a prominent core in inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively published, the following table presents representative inhibitory activities of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against various kinases, illustrating the potential potency of compounds synthesized using this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| PZP-1 | CDK2/Cyclin A | 15 | Enzymatic | Fictional |

| PZP-2 | CDK9/Cyclin T1 | 25 | Enzymatic | Fictional |

| PZP-3 | PLK1 | 50 | Enzymatic | Fictional |

| PZP-4 | Aurora A | 75 | Enzymatic | Fictional |

Note: The data in this table is illustrative and based on the activities of structurally related compounds. Actual activities of inhibitors synthesized from this compound would require experimental determination.

Experimental Protocols

The following protocols describe a representative synthesis of a pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold starting from this compound.

Protocol 1: Synthesis of N'-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide

This protocol details the first step in the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Materials:

-

This compound (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-